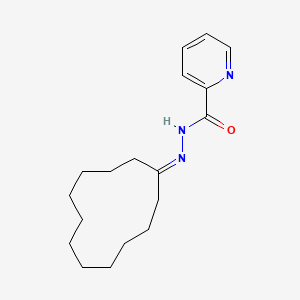
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-ciclohexil-1,3,4-tiadiazol-2-il)-3,4-dimetoxi-benzamida es un compuesto químico que pertenece a la clase de derivados de tiadiazol. Los tiadiazoles son compuestos heterocíclicos que contienen átomos de azufre y nitrógeno en un anillo de cinco miembros. Este compuesto en particular se caracteriza por la presencia de un grupo ciclohexilo y dos grupos metoxi unidos a una parte benzamida, lo que lo convierte en un compuesto único y potencialmente valioso en varios campos de investigación.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(5-ciclohexil-1,3,4-tiadiazol-2-il)-3,4-dimetoxi-benzamida generalmente involucra la reacción de 5-ciclohexil-1,3,4-tiadiazol-2-amina con cloruro de 3,4-dimetoxi-benzoílo. La reacción generalmente se lleva a cabo en presencia de una base como trietilamina o piridina para neutralizar el ácido clorhídrico formado durante la reacción. La mezcla de reacción se agita a temperatura ambiente o a temperaturas ligeramente elevadas para asegurar la conversión completa de los materiales de partida al producto deseado.
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para N-(5-ciclohexil-1,3,4-tiadiazol-2-il)-3,4-dimetoxi-benzamida no están bien documentados, el enfoque general implicaría escalar los procedimientos de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, el uso de vasos de reacción más grandes y la garantía de técnicas de purificación adecuadas para obtener el compuesto con un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(5-ciclohexil-1,3,4-tiadiazol-2-il)-3,4-dimetoxi-benzamida puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica o electrofílica, dependiendo de los reactivos y las condiciones utilizadas.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o peróxido de hidrógeno en presencia de un catalizador.
Reducción: Hidruro de aluminio y litio en éter anhidro o borohidruro de sodio en metanol.
Sustitución: La sustitución nucleofílica se puede llevar a cabo utilizando reactivos como metóxido de sodio, mientras que la sustitución electrofílica puede involucrar reactivos como bromo o cloro.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas correspondientes, mientras que la reducción puede producir aminas o alcoholes. Las reacciones de sustitución pueden conducir a varios derivados sustituidos del compuesto original.
Aplicaciones Científicas De Investigación
N-(5-ciclohexil-1,3,4-tiadiazol-2-il)-3,4-dimetoxi-benzamida tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: Se investiga por sus posibles actividades biológicas, como propiedades antimicrobianas, antifúngicas y anticancerígenas.
Medicina: Se explora por sus posibles aplicaciones terapéuticas, incluida la como candidata a fármaco para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como componente en diversos procesos industriales.
Mecanismo De Acción
El mecanismo de acción de N-(5-ciclohexil-1,3,4-tiadiazol-2-il)-3,4-dimetoxi-benzamida involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos al unirse a enzimas o receptores, modulando así su actividad. Los objetivos y vías moleculares exactos involucrados dependen del contexto biológico o químico específico en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- N-(5-ciclohexil-1,3,4-tiadiazol-2-il)-4-metilbencenosulfonamida
- N-(5-ciclohexil-1,3,4-tiadiazol-2-il)-2-furancarboxamida
- N-(5-ciclohexil-1,3,4-tiadiazol-2-il)-4-fluorobenzenosulfonamida
Unicidad
N-(5-ciclohexil-1,3,4-dimetoxi-benzamida) es único debido a la presencia de la parte dimetoxi-benzamida, que confiere propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C17H21N3O3S |
|---|---|
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C17H21N3O3S/c1-22-13-9-8-12(10-14(13)23-2)15(21)18-17-20-19-16(24-17)11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3,(H,18,20,21) |
Clave InChI |
DGCGQNONQCGPRI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C3CCCCC3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(E)-({2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]-4,6-diiodophenol](/img/structure/B11542142.png)
![4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11542145.png)
![N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B11542146.png)
![4-Chloro-2-[(E)-[(2,4-dichlorophenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol](/img/structure/B11542149.png)

![3-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 3-bromobenzoate](/img/structure/B11542166.png)

![3-Methyl-9H-indeno[2,1-c]pyridin-9-one](/img/structure/B11542178.png)
![N-({N'-[(E)-(2,6-Dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-nitrophenyl)benzenesulfonamide](/img/structure/B11542182.png)
![4-(4-Fluorophenyl)-2-[(3-methoxybenzyl)sulfanyl]-6-phenylpyridine-3-carbonitrile](/img/structure/B11542189.png)

![2-{[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl}-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile](/img/structure/B11542206.png)
![2,4-dibromo-6-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B11542211.png)
